N-But-2-enoyl-L-tyrosine
Description
N-But-2-enoyl-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine, where the α-amino group is acylated with a but-2-enoyl group (CH₂=CH-CO-). This α,β-unsaturated acyl group introduces structural and electronic characteristics distinct from other tyrosine derivatives. While specific data on this compound are absent in the provided evidence, its properties can be inferred from analogous N-acylated tyrosine derivatives.
Properties
CAS No. |
823195-89-7 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-2-(but-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-3-12(16)14-11(13(17)18)8-9-4-6-10(15)7-5-9/h2-7,11,15H,8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
OCRUMEOUJTTZCW-NSHDSACASA-N |
Isomeric SMILES |
CC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-But-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with but-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-But-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-butyl-L-tyrosine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-But-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modifying protein structures and functions.
Industry: Used in the production of specialized materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-But-2-enoyl-L-tyrosine involves its interaction with specific molecular targets. The enoyl group can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activities. The tyrosine moiety can interact with proteins and enzymes, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-But-2-enoyl-L-tyrosine with structurally related N-acylated tyrosine derivatives, emphasizing molecular features, applications, and safety profiles:
Key Structural and Functional Insights:
Reactivity: The α,β-unsaturated but-2-enoyl group in this compound may act as a Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., thiols in enzymes). This contrasts with the acetyl group in N-acetyl-L-tyrosine, which is less reactive . Sulfonyl (e.g., N-(Butylsulfonyl)-L-tyrosine) and nitro (e.g., N-Fmoc-3-nitro-L-tyrosine) groups enhance electrophilicity but lack conjugation, reducing reactivity compared to but-2-enoyl .
This property is critical for prodrug design or central nervous system-targeted compounds .
Applications: N-Acetyl-L-tyrosine is widely used in pharmaceuticals and nutraceuticals due to its stability and low toxicity . Sulfonyl and Boc-protected derivatives are intermediates in peptide synthesis, leveraging their stability under specific reaction conditions . this compound’s hypothesized applications remain speculative but could include targeted covalent inhibition in drug discovery.
Safety: N-Acetyl-L-tyrosine’s eye irritation risks highlight the importance of handling precautions for acylated tyrosine derivatives . But-2-enoyl’s reactivity may necessitate additional toxicity studies.
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